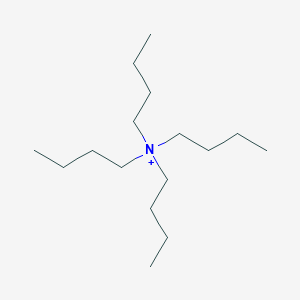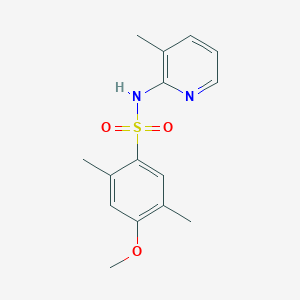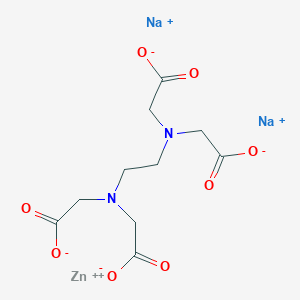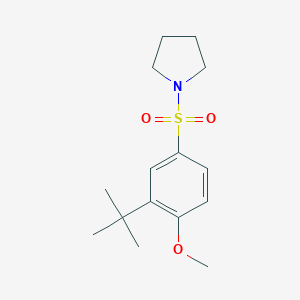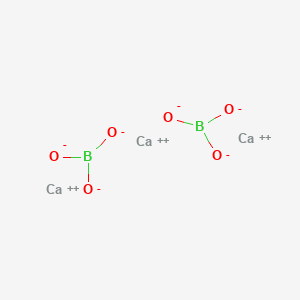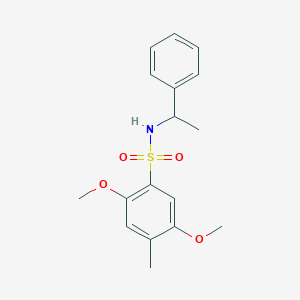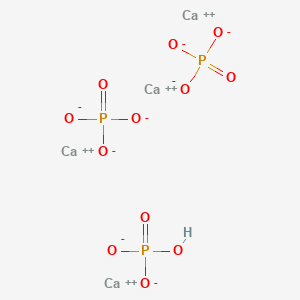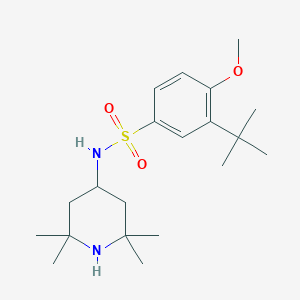
3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as TMB-4 and is used in scientific research to study the biochemical and physiological effects of sulfonamide compounds.
Mécanisme D'action
The mechanism of action of TMB-4 is not fully understood, but it is believed to involve the inhibition of enzymes involved in oxidative stress and inflammation. TMB-4 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. TMB-4 also exhibits potent antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
TMB-4 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. TMB-4 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, TMB-4 has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMB-4 in lab experiments is its well-established synthesis method and availability. TMB-4 is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using TMB-4 is that it exhibits low water solubility, which may limit its use in certain experiments. In addition, TMB-4 may exhibit off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of TMB-4. One area of interest is the development of new derivatives of TMB-4 with improved water solubility and potency. Another area of interest is the investigation of the therapeutic potential of TMB-4 in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Finally, the elucidation of the mechanism of action of TMB-4 and its downstream signaling pathways may provide new insights into the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of TMB-4 involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is then reacted with tert-butylamine to produce TMB-4. The synthesis method of TMB-4 is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
TMB-4 is primarily used in scientific research to study the physiological and biochemical effects of sulfonamide compounds. It is often used as a reference compound in the development of new sulfonamide derivatives. TMB-4 has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Nom du produit |
3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C20H34N2O3S |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H34N2O3S/c1-18(2,3)16-11-15(9-10-17(16)25-8)26(23,24)21-14-12-19(4,5)22-20(6,7)13-14/h9-11,14,21-22H,12-13H2,1-8H3 |
Clé InChI |
HCUUAOPSLISGEY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






